Cas no 325694-70-0 (N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide
- AKOS000807027
- MixCom6_001583
- F0733-0005
- Cambridge id 6074595
- Z45507239
- N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide
- SR-01000443716
- 325694-70-0
- 6074-59-5
- DTXSID80387245
- BIM-0031214.P001
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3-nitrobenzene-1-sulfonamide
- CBMicro_031279
- SR-01000443716-1
-
- Inchi: 1S/C15H14N2O7S/c1-22-13-5-3-11(7-12(13)17(18)19)25(20,21)16-8-10-2-4-14-15(6-10)24-9-23-14/h2-7,16H,8-9H2,1H3
- InChI Key: RQQTYCHSAXKDLI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C=1)[N+](=O)[O-])OC)(NCC1=CC=C2C(=C1)OCO2)(=O)=O
Computed Properties
- Exact Mass: 366.05217196g/mol
- Monoisotopic Mass: 366.05217196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 128Ų
N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0733-0005-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3-nitrobenzene-1-sulfonamide |
325694-70-0 | 90%+ | 2μmol |
$57.0 | 2023-08-19 | |
Life Chemicals | F0733-0005-5μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3-nitrobenzene-1-sulfonamide |
325694-70-0 | 90%+ | 5μmol |
$63.0 | 2023-08-19 | |
Life Chemicals | F0733-0005-3mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3-nitrobenzene-1-sulfonamide |
325694-70-0 | 90%+ | 3mg |
$63.0 | 2023-08-19 | |
Life Chemicals | F0733-0005-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3-nitrobenzene-1-sulfonamide |
325694-70-0 | 90%+ | 5mg |
$69.0 | 2023-08-19 | |
Life Chemicals | F0733-0005-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3-nitrobenzene-1-sulfonamide |
325694-70-0 | 90%+ | 1mg |
$54.0 | 2023-08-19 | |
Life Chemicals | F0733-0005-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3-nitrobenzene-1-sulfonamide |
325694-70-0 | 90%+ | 2mg |
$59.0 | 2023-08-19 | |
Life Chemicals | F0733-0005-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3-nitrobenzene-1-sulfonamide |
325694-70-0 | 90%+ | 4mg |
$66.0 | 2023-08-19 |
N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide Related Literature
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
Additional information on N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide
Introduction to N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide (CAS No: 325694-70-0)
N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 325694-70-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of a benzodioxol moiety, also known as an oxygenated dibenzo-p-dioxin ring, is particularly noteworthy. This structural feature is often associated with compounds that exhibit significant biological activity, including anti-inflammatory and antimicrobial properties. The benzodioxol ring is further substituted with a methyl group at the 2-position, which enhances its solubility and bioavailability.
In addition to the benzodioxol core, the compound features a nitro group at the 3-position and a methoxy group at the 4-position of the benzene ring. The nitro group is known to increase the electrophilicity of the molecule, making it more reactive in various chemical transformations. This reactivity can be leveraged in drug design to enhance binding affinity to biological targets. On the other hand, the methoxy group introduces a slight electron-donating effect, which can influence the overall electronic properties of the molecule and its interaction with biological systems.
The sulfonamide group at the 1-position of the benzene ring is another critical feature of N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide. Sulfonamides are well-known for their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory effects. The sulfonamide moiety can form hydrogen bonds with biological targets, leading to strong and specific interactions. This property makes sulfonamides valuable in the development of new drugs targeting various diseases.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the benzodioxol core through cyclization reactions involving appropriately substituted phenols. Subsequent steps involve functional group transformations such as nitration and methylation to introduce the nitro and methoxy groups, respectively. Finally, sulfonation followed by condensation with methylamine yields the desired product.
In recent years, there has been growing interest in exploring the pharmacological potential of N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide. Several studies have highlighted its promising activities in preclinical models. For instance, research has demonstrated its efficacy in inhibiting inflammatory pathways by modulating key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in mediating inflammatory responses and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).
Moreover, studies have indicated that N-(2H-1,3-benzodioxol-5-y)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide) exhibits antimicrobial properties against various bacterial strains. The presence of both the nitro and sulfonamide groups contributes to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. This makes it a potential candidate for developing novel antibiotics or antibiotic adjuvants.
The compound's structural features also make it an attractive scaffold for further drug design and development. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and optimize its pharmacokinetic properties. For example, replacing the nitro group with an amino group could enhance its solubility while maintaining its biological efficacy.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between N-(2H-1,3-benzodioxol-5-y)methyl-4-methoxyst rong y)-3-nitrobenzene-1-sulfonamide) and biological targets. These studies have provided valuable insights into how different parts of the molecule interact with proteins and enzymes at an atomic level. This information is crucial for designing more effective drugs with improved target specificity and reduced side effects.
In conclusion, N-(2H-1,) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so does its promise as a therapeutic agent for various diseases.3-benzodioxol-5-y)methyl-4-methoxyst rong y)-3-nitrobenzene-1-sulfonamide) (CAS No: 3256944)-700
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